![molecular formula C19H19N5O2S B2538032 N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 905764-87-6](/img/structure/B2538032.png)
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research for its potent ability to induce apoptosis (programmed cell death) in cancer cells.
作用機序
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide works by targeting B-cell lymphoma 2 (Bcl-2) family proteins, which are key regulators of apoptosis. Bcl-2 family proteins can either promote or inhibit apoptosis, depending on their function. This compound specifically targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. By inhibiting these proteins, this compound allows the pro-apoptotic proteins to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells. However, some studies have shown that this compound can induce autophagy (cellular self-digestion) in some cancer cell lines, which may limit its effectiveness as a cancer drug.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective against a wide range of cancer cell lines. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its effectiveness in some assays. It also has a short half-life in vivo, which can limit its effectiveness as a cancer drug.
将来の方向性
There are several future directions for N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide research. One area of interest is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another area of interest is the development of combination therapies that can improve the efficacy of this compound in cancer treatment. Additionally, there is interest in exploring the role of autophagy in this compound-induced apoptosis and developing strategies to overcome autophagy-mediated resistance to this compound. Overall, this compound has shown great potential as a cancer drug and is an important tool for scientific research in the field of apoptosis.
合成法
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide was first synthesized by Abbott Laboratories in 2005 using a multi-step synthesis method. The synthesis involves the reaction of 4-(4-acetylphenyl)thiosemicarbazide with 4-benzyl-5-aminotriazole in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with acetic anhydride to form this compound.
科学的研究の応用
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been widely used in scientific research for its potent ability to induce apoptosis in cancer cells. It has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung cancer. This compound has also been used in combination with other cancer drugs to improve their efficacy.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(25)15-7-9-16(10-8-15)21-18(26)12-27-19-23-22-17(24(19)20)11-14-5-3-2-4-6-14/h2-10H,11-12,20H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYKQIWJJWAOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)

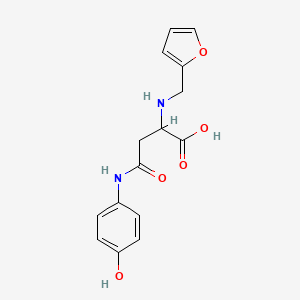
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2537953.png)
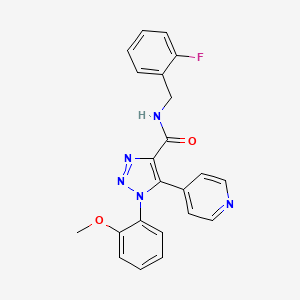
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B2537955.png)
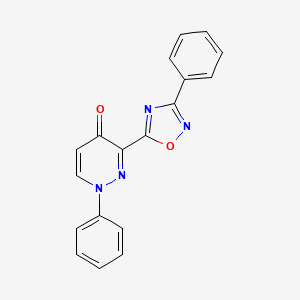
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)



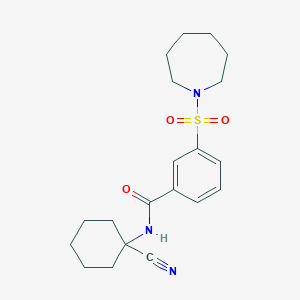
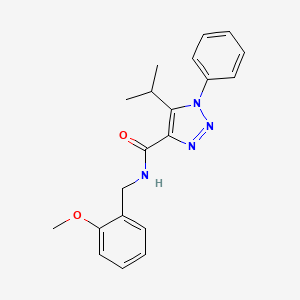
![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)